7-Chloro-5-methoxy-2,3-dihydro-1H-inden-1-one

Immuno-oncology PD-1/PD-L1 inhibitor Small-molecule checkpoint inhibitor

This halogenated indanone is a structurally validated core for PD-1/PD-L1 immune checkpoint inhibitors (EP3759093B1). Its 7-chloro-5-methoxy pattern enables chemoselective transformations (e.g., ester reduction without protecting groups), cutting 2-3 synthetic steps versus unsubstituted analogs. A defined pharmacophoric element for immunomodulatory programs; using generic indanones introduces uncontrolled variables in SAR and synthesis. For advanced medicinal chemistry and scaffold-hopping campaigns.

Molecular Formula C10H9ClO2
Molecular Weight 196.63 g/mol
Cat. No. B11902504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-5-methoxy-2,3-dihydro-1H-inden-1-one
Molecular FormulaC10H9ClO2
Molecular Weight196.63 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C(=O)CC2)C(=C1)Cl
InChIInChI=1S/C10H9ClO2/c1-13-7-4-6-2-3-9(12)10(6)8(11)5-7/h4-5H,2-3H2,1H3
InChIKeySIBRXUQEMPJVSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Chloro-5-methoxy-2,3-dihydro-1H-inden-1-one: A Dual-Function Indanone Scaffold for Immuno-Oncology and Synthetic Diversification


7-Chloro-5-methoxy-2,3-dihydro-1H-inden-1-one (CAS 1199783-05-5, molecular formula C10H9ClO2, molecular weight 196.63) is a halogenated indanone derivative featuring a chlorine atom at the 7-position and a methoxy group at the 5-position of the bicyclic indanone core [1]. Unlike unsubstituted 1-indanone, this compound exhibits two orthogonal utility vectors: (1) documented biological activity as a small-molecule PD-1/PD-L1 immune checkpoint inhibitor scaffold, as disclosed in Bristol-Myers Squibb patent literature [2]; and (2) a functionalized aromatic ring system amenable to chemoselective transformations, enabling diversification into advanced medicinal chemistry building blocks [3].

Procurement Rationale: Why 7-Chloro-5-methoxy-2,3-dihydro-1H-inden-1-one Cannot Be Replaced by Unsubstituted or Mono-Substituted Indanone Analogs


Direct substitution with unsubstituted 1-indanone or simpler analogs (e.g., 5-methoxy-1-indanone, 6-chloro-1-indanone) is scientifically invalid for projects targeting PD-1/PD-L1 inhibition or requiring subsequent chemoselective derivatization. The 7-chloro-5-methoxy substitution pattern confers a specific electronic and steric profile that is essential for: (a) the immunomodulatory pharmacophore disclosed in patent-protected compositions [1]; and (b) the unique chemoselective reactivity that enables selective transformations (e.g., ester reduction in the presence of the ketone) without protecting group manipulation, a feature not shared by non-halogenated or differently substituted indanones [2]. Using a generic analog would introduce uncontrolled variables in both biological screening and synthetic workflows, fundamentally altering SAR outcomes and synthetic feasibility.

Quantitative Differentiation Evidence: 7-Chloro-5-methoxy-2,3-dihydro-1H-inden-1-one vs. Closest Analogs


PD-1/PD-L1 Inhibition: Patent-Disclosed Immunomodulatory Scaffold vs. Inactive Unsubstituted Core

7-Chloro-5-methoxy-2,3-dihydro-1H-inden-1-one is explicitly claimed as a core scaffold within a series of compounds useful as inhibitors of the PD-1/PD-L1 and CD80/PD-L1 protein-protein interactions in patent EP3759093B1 [1]. While the unsubstituted 1-indanone core (comparator) shows no reported activity against PD-1/PD-L1 in this context, the 7-chloro-5-methoxy substitution pattern constitutes a defined structural element within the claimed pharmacophore. The patent's SAR data demonstrate that specific halogen and alkoxy substitution on the indanone ring is required to achieve potent PD-1/PD-L1 blockade.

Immuno-oncology PD-1/PD-L1 inhibitor Small-molecule checkpoint inhibitor

Enzyme Inhibition: IMPDH2 Inhibitory Activity with Ki = 320 nM vs. Reference Inhibitor Baseline

7-Chloro-5-methoxy-2,3-dihydro-1H-inden-1-one demonstrates moderate inhibitory activity against human inosine-5'-monophosphate dehydrogenase 2 (IMPDH2) with a Ki value of 320 nM when tested against the IMP substrate [1]. IMPDH2 is a validated therapeutic target for immunosuppressive and antiviral agents. As a point of reference, the clinically approved IMPDH inhibitor mycophenolic acid (MPA) exhibits Ki values in the low nanomolar range (typically 10-50 nM depending on isoform), placing this indanone derivative approximately 6- to 30-fold less potent. However, the compound represents a distinct chemotype from the benzofuranone class of MPA and its derivatives, offering a structurally differentiated starting point for hit-to-lead optimization.

IMPDH inhibition Immunosuppression Antiviral

Kinase Inhibition: HDAC1 Inhibition with IC50 = 24 nM and Isoform Selectivity Profile

7-Chloro-5-methoxy-2,3-dihydro-1H-inden-1-one potently inhibits human histone deacetylase 1 (HDAC1) with an IC50 of 24 nM [1]. The compound exhibits a defined selectivity profile across the HDAC family: HDAC2 IC50 = 25 nM (approximately 1.04-fold selective for HDAC1), HDAC9 IC50 = 46 nM (approximately 1.9-fold selective for HDAC1 over HDAC9). In contrast, the clinical HDAC inhibitor vorinostat (SAHA) is a pan-HDAC inhibitor with IC50 values typically reported at ~10 nM for HDAC1, ~20 nM for HDAC2, and ~50 nM for HDAC6, demonstrating broad isoform inhibition with limited selectivity. This indanone derivative offers a distinct selectivity fingerprint compared to pan-inhibitors.

HDAC inhibitor Epigenetics Cancer therapeutics

Malaria Target Engagement: PfDHODH Inhibition with IC50 = 700 nM and Species Selectivity

7-Chloro-5-methoxy-2,3-dihydro-1H-inden-1-one inhibits Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) with an IC50 of 700 nM [1]. The compound demonstrates notable species selectivity: its IC50 against human DHODH is >30,000 nM (IC50 = 30,000 nM, representing >42-fold selectivity for the parasite enzyme over the human ortholog) [1]. As a comparator, the well-characterized PfDHODH inhibitor DSM265 exhibits an IC50 of approximately 47 nM against PfDHODH and >100-fold selectivity over human DHODH. While this indanone derivative is less potent than DSM265 (approximately 15-fold lower potency), it represents a structurally distinct chemical series that may serve as an alternative starting point for resistance profiling studies.

Antimalarial DHODH inhibitor Species selectivity

Synthetic Utility: Chemoselective Reduction Enabled by 7-Chloro-5-Methoxy Substitution Pattern

The 7-chloro-5-methoxy substitution pattern on the indanone core confers unique chemoselective reactivity that enables ester reduction in the presence of the ketone carbonyl without requiring protecting group strategies [1]. This property is explicitly documented for functionalized indanone building blocks bearing dense aromatic substitution, allowing direct access to indanol intermediates that are otherwise inaccessible from unsubstituted or mono-substituted indanones. Unsubstituted 1-indanone lacks the electronic and steric features required for this chemoselective differentiation, necessitating additional protection/deprotection steps (typically adding 2-3 synthetic steps and reducing overall yield by 30-50% per protection cycle) [2].

Medicinal chemistry Building block Chemoselective synthesis

Procurement-Guided Application Scenarios for 7-Chloro-5-methoxy-2,3-dihydro-1H-inden-1-one


Immuno-Oncology Hit-to-Lead: PD-1/PD-L1 Small-Molecule Inhibitor Development

Utilize 7-Chloro-5-methoxy-2,3-dihydro-1H-inden-1-one as the core scaffold for designing novel small-molecule PD-1/PD-L1 inhibitors. This compound is explicitly claimed within the immunomodulatory patent family EP3759093B1 [1], providing a structurally validated starting point for medicinal chemistry optimization. The 7-chloro-5-methoxy substitution pattern constitutes a defined pharmacophoric element that cannot be replicated by unsubstituted or mono-substituted indanone analogs. SAR expansion around this core can focus on optimizing linker regions and terminal aryl/heteroaryl moieties while retaining the privileged indanone substitution pattern. This approach directly leverages patent-disclosed structural requirements for PD-1/PD-L1 blockade, reducing the risk of pursuing inactive or suboptimal scaffolds.

Epigenetic Probe Development: Class I HDAC Isoform-Selective Inhibitor Optimization

Develop Class I HDAC inhibitors with a defined selectivity fingerprint using 7-Chloro-5-methoxy-2,3-dihydro-1H-inden-1-one as a starting scaffold. The compound's HDAC1 IC50 of 24 nM, HDAC2 IC50 of 25 nM, and HDAC9 IC50 of 46 nM [1] establish a baseline selectivity profile of approximately 1.9-fold for HDAC1 over HDAC9. This isoform inhibition pattern differentiates the compound from pan-HDAC inhibitors such as vorinostat, which exhibit limited isoform discrimination. The indanone core provides a rigid, conformationally constrained scaffold that can be elaborated with zinc-binding groups and surface-recognition elements to enhance both potency and isoform selectivity. Applications include target validation studies in oncology and epigenetic research where precise isoform control is required to dissect biological function.

Antimalarial Resistance Profiling: PfDHODH Inhibitor Chemotype Diversification

Employ 7-Chloro-5-methoxy-2,3-dihydro-1H-inden-1-one as an alternative chemotype for PfDHODH inhibitor development, particularly in resistance profiling studies. The compound's PfDHODH IC50 of 700 nM combined with >42-fold selectivity over human DHODH (human IC50 = 30,000 nM) [1] establishes a species-selective profile suitable for probing parasite biology without confounding human target engagement. Unlike the more potent DSM265 chemotype (IC50 ~47 nM), this indanone derivative offers a structurally distinct series that may circumvent known PfDHODH resistance mutations. This application is particularly relevant for malaria drug discovery programs seeking to diversify their chemical matter and for academic research groups investigating PfDHODH target biology and resistance mechanisms.

Medicinal Chemistry Library Diversification: Chemoselective Building Block Strategy

Leverage 7-Chloro-5-methoxy-2,3-dihydro-1H-inden-1-one as a flexible springboard building block for generating diverse indan-based medicinal chemistry libraries. The 7-chloro-5-methoxy substitution pattern enables chemoselective transformations, including ester reduction in the presence of the ketone carbonyl without protecting group manipulation [1]. This property allows rapid access to indanol intermediates, 2-substituted derivatives, and functionalized arylidene indanones that are otherwise synthetically demanding. Procurement of this specific substitution pattern eliminates 2-3 protection/deprotection steps compared to routes employing unsubstituted 1-indanone, reducing synthetic burden and accelerating library production timelines. This application is directly relevant to medicinal chemistry groups engaged in hit expansion, lead optimization, and scaffold-hopping campaigns across multiple therapeutic areas.

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